Home > Products > Screening Compounds P24578 > H-D-Cys(1)-Gly-Arg-Gly-Asp-D-Asp-D-Val-D-Cys(1)-NH2
H-D-Cys(1)-Gly-Arg-Gly-Asp-D-Asp-D-Val-D-Cys(1)-NH2 -

H-D-Cys(1)-Gly-Arg-Gly-Asp-D-Asp-D-Val-D-Cys(1)-NH2

Catalog Number: EVT-12559835
CAS Number:
Molecular Formula: C29H48N12O12S2
Molecular Weight: 820.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-D-Cys(1)-Gly-Arg-Gly-Asp-D-Asp-D-Val-D-Cys(1)-NH2, also known as LXW7, is a cyclic octapeptide that has garnered attention for its specific targeting of the integrin αvβ3. This compound is recognized for its high binding affinity and specificity, making it a potent ligand in various scientific research applications, particularly in cancer therapy and neuroprotection. The structure of LXW7 includes a sequence of amino acids that contribute to its biological activity and potential therapeutic effects.

Source and Classification

LXW7 is classified under cyclic peptides, which are characterized by their circular structure formed through the bonding of terminal amino acids. It is synthesized using advanced combinatorial library technologies, specifically the one-bead-one-compound method. This classification allows LXW7 to be utilized in targeted therapies due to its ability to interact with specific cellular receptors .

Synthesis Analysis

Methods

The synthesis of LXW7 typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The final step involves cyclization through the formation of disulfide bonds, which is crucial for maintaining the cyclic structure of the peptide.

Technical Details

The synthesis process involves several key steps:

  • Preparation of Amino Acids: Each amino acid must be protected to prevent unwanted reactions during synthesis.
  • Coupling Reactions: Amino acids are coupled in a specific order to form the peptide backbone.
  • Cyclization: The terminal cysteine residues are oxidized to form disulfide bonds, resulting in the cyclic structure.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Molecular Structure Analysis

Structure

The molecular formula of H-D-Cys(1)-Gly-Arg-Gly-Asp-D-Asp-D-Val-D-Cys(1)-NH2 is C29H48N12O12S2, with a molecular weight of 820.9 g/mol. The compound features a disulfide bridge between two cysteine residues, which stabilizes its cyclic conformation.

Data

  • IUPAC Name: 2-[(4S,7R,10R,13S,19S,25S)-25-amino-4-carbamoyl-10-(carboxymethyl)-19-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24-heptaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-13-yl]acetic acid.
  • InChI Key: UUJIUMRQOUEUEJ-NBJCVSNRSA-N.
Chemical Reactions Analysis

Reactions

LXW7 can undergo several chemical reactions that are critical for its functionality:

  • Oxidation: This reaction forms disulfide bonds essential for maintaining the cyclic structure.
  • Reduction: The reduction of disulfide bonds yields linear peptides that can be useful in various applications.
  • Substitution: Specific amino acids within the peptide can be substituted to enhance binding affinity or specificity for integrin αvβ3 .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as hydrogen peroxide for oxidation.
  • Reducing Agents: Such as dithiothreitol for reduction processes.

These reactions allow for modifications that can tailor the peptide's properties for specific applications .

Mechanism of Action

The mechanism of action for LXW7 primarily involves its interaction with integrin αvβ3. Upon binding to this receptor, LXW7 can influence cellular signaling pathways that regulate cell adhesion and migration. This interaction has implications in tumor growth and metastasis, making LXW7 a candidate for therapeutic strategies aimed at inhibiting cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

LXW7 is typically presented as a white to off-white powder. Its solubility profile varies depending on the solvent used but is generally soluble in aqueous solutions at physiological pH.

Chemical Properties

The compound exhibits stability under physiological conditions but may undergo degradation when exposed to extreme pH or temperature conditions. Its high binding affinity to integrin αvβ3 is a notable chemical property that enhances its potential therapeutic applications .

Applications

LXW7 has significant scientific uses:

  • Cancer Therapy: Due to its ability to target integrin αvβ3, it is being explored as a therapeutic agent in cancer treatment.
  • Neuroprotection: Research indicates potential applications in protecting neuronal cells from damage.
  • Drug Delivery Systems: Its specific binding properties make it suitable for targeted drug delivery applications .

Properties

Product Name

H-D-Cys(1)-Gly-Arg-Gly-Asp-D-Asp-D-Val-D-Cys(1)-NH2

IUPAC Name

2-[(4S,7R,10R,13S,19S,25S)-25-amino-4-carbamoyl-10-(carboxymethyl)-19-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24-heptaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-13-yl]acetic acid

Molecular Formula

C29H48N12O12S2

Molecular Weight

820.9 g/mol

InChI

InChI=1S/C29H48N12O12S2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34)/t13-,14+,15+,16-,17-,22-/m1/s1

InChI Key

UUJIUMRQOUEUEJ-NBJCVSNRSA-N

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N

Isomeric SMILES

CC(C)[C@@H]1C(=O)N[C@H](CSSC[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.